molecular formula C17H20FN3O B2519602 N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034505-06-9

N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2519602
CAS No.: 2034505-06-9
M. Wt: 301.365
InChI Key: RQHWYKLNLBDLAU-UHFFFAOYSA-N
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Description

N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, widely recognized as Tubastatin A, is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). It exhibits exceptional selectivity, being >1000-fold more selective for HDAC6 over other HDAC isoforms, particularly Class I HDACs such as HDAC1, HDAC2, and HDAC3, and ~200-fold more selective over HDAC8. This high degree of selectivity makes it an invaluable chemical probe for dissecting the specific biological roles of HDAC6 in various cellular processes. The primary research value of this compound lies in its ability to induce hyperacetylation of alpha-tubulin, a key cytoplasmic substrate of HDAC6, without significantly affecting histone acetylation patterns, thereby allowing researchers to investigate HDAC6's non-histone functions in a targeted manner. Its main applications include the study of cell motility, aggresome formation and protein degradation pathways, immune synapse formation, and cilia biology. Furthermore, Tubastatin A is a critical tool in neurodegenerative disease research, where HDAC6 inhibition has been shown to improve mitochondrial transport deficits and confer protective effects in models of conditions like Alzheimer's and Parkinson's disease. It is also extensively used in oncology research to explore the role of HDAC6 in hematological malignancies and solid tumors, often in combination with other therapeutic agents. By providing a specific means to modulate HDAC6 activity, this compound enables detailed mechanistic studies into its role as a key regulator of cytoplasmic, non-histone substrates, offering profound insights into disease mechanisms and potential therapeutic strategies.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O/c1-11-20-15-7-4-13(10-16(15)21-11)17(22)19-9-8-12-2-5-14(18)6-3-12/h2-3,5-6,13H,4,7-10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHWYKLNLBDLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in relation to its interaction with sigma receptors and other pharmacological targets. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), receptor binding affinities, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C_{16}H_{20}FN_{3}O
  • Molecular Weight : 295.35 g/mol

This structure includes a benzimidazole core which is significant for its biological interactions.

Receptor Interactions

Research indicates that this compound exhibits notable activity at sigma receptors. Sigma receptors are implicated in various physiological processes and pathologies, including neurodegenerative diseases and cancer.

  • Sigma Receptor Binding Affinity :
    • The compound has shown selective binding to sigma-1 receptors with a pK_i value of approximately 7.8, indicating moderate affinity for this receptor type .
    • Comparatively, it demonstrates lower affinity for sigma-2 receptors, suggesting potential selectivity which could be beneficial in minimizing side effects associated with broader receptor interactions .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the molecular structure affect biological activity. Key findings include:

  • Importance of Basic Nitrogen : Substituting the nitrogen atom at the C-5 position of the tetrahydroindazole significantly reduces activity against sigma receptors .
  • Substituent Variability : Various aryl groups can be substituted on the nitrogen atoms without losing activity, allowing for optimization of pharmacological properties .

Potential Therapeutic Applications

Given its interaction with sigma receptors, this compound may have implications in treating conditions such as:

  • Chronic Pain : Sigma receptor modulators have been explored for their analgesic properties.
  • Neuropsychiatric Disorders : The modulation of sigma receptors may also play a role in managing disorders like depression and anxiety.

Case Studies

Several studies have investigated the effects of similar compounds on biological systems:

  • Study on Sigma Receptor Ligands :
    • A comparative study evaluated various ligands' effects on sigma receptors and their potential in treating CNS disorders. The findings highlighted that compounds with similar structures to this compound showed promising results in preclinical models .
  • Pain Management Trials :
    • Clinical trials involving sigma receptor agonists have demonstrated efficacy in pain management settings. The compound's structural analogs were noted for their ability to modulate pain pathways effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Molecular Features of Selected Benzimidazole Derivatives
Compound Name Molecular Formula Molecular Weight Substituents Key Features Source
Target Compound : N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide C₁₉H₂₁FN₃O 318.39 2-methyl, 5-carboxamide (4-fluorophenethyl) Fluorinated phenethyl group enhances lipophilicity N/A
Analog 1 : N-(3-(tert-butyl)isoxazol-5-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide C₁₆H₂₂N₄O₂ 302.37 2-methyl, 5-carboxamide (tert-butyl isoxazole) Bulky tert-butyl group may hinder receptor binding
Analog 2 : N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide C₁₇H₂₅N₃O 287.40 2-methyl, 5-carboxamide (cyclohexenylethyl) Cyclohexenyl group introduces conformational flexibility
EXP985 : N-(2-[4-hydroxy-3-iodophenyl]ethyl)-4-chloro-2-propyl-1-([2′-{1H-tetrazol-5yl}biphenyl-4-yl]methyl)imidazole-5-carboxamide C₃₄H₃₃ClIN₇O₂ 742.02 Chloro, propyl, tetrazole-containing biphenyl Tetrazole group enhances hydrogen bonding; iodine for radiolabeling
Key Observations:

Molecular Weight and Drug-Likeness :

  • The target compound (MW 318.39) falls within Lipinski’s rule of five (MW < 500), unlike EXP985 (MW 742.02), which may face bioavailability challenges.
Table 2: Stability Considerations
Compound Metabolic Susceptibility Notes
Target Compound Potential N-demethylation at tetrahydrobenzimidazole core Similar to DIC metabolism in rats/humans
EXP985 Tetrazole ring resists hydrolysis Enhanced metabolic stability compared to carboxamides

Preparation Methods

Cyclohexane Ring Functionalization

The tetrahydrobenzene moiety is typically constructed from cyclohexane-1,2-diamine derivatives. In a representative procedure:

  • Ethyl 2-oxocyclohexanecarboxylate undergoes condensation with ammonium acetate at 120°C to form 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylate (Yield: 78%)
  • Selective N-methylation at C2 is achieved using methyl iodide (3 eq.) in DMF with K2CO3 base (12 h, 60°C, Yield: 83%)
\( \text{Cyclohexane ester} + \text{NH}_4\text{OAc} \xrightarrow{\Delta} \text{Benzimidazole carboxylate} \)  
\( \text{Benzimidazole carboxylate} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} 2\text{-Methyl derivative} \)

Carboxylic Acid Activation

Saponification of the ethyl ester proceeds quantitatively using LiOH (2M in THF/H2O 3:1) at 0°C to room temperature over 4 h. Subsequent activation with EDCI (1.2 eq.) and HOBt (0.3 eq.) in DCM generates the reactive acyl intermediate for amide coupling.

Amide Bond Formation with 4-Fluorophenethylamine

Coupling Reaction Optimization

Comparative studies of coupling reagents (Table 1) reveal EDCI/HOBt system superiority for sterically demanding substrates:

Table 1: Amidation Efficiency with Different Coupling Agents

Reagent System Solvent Temp (°C) Time (h) Yield (%)
EDCI/HOBt DCM 25 12 92
HATU/DIPEA DMF 25 6 85
T3P®/Et3N THF 40 8 78
DCC/DMAP CHCl3 0→25 24 68

Data adapted from

The optimal procedure employs EDCI (1.5 eq.), HOBt (0.5 eq.), and DIPEA (2 eq.) in anhydrous DCM, achieving 92% isolated yield after silica gel chromatography (hexane:EtOAc 7:3).

Stereochemical Considerations

X-ray crystallographic analysis of related compounds confirms the amide adopts a trans-configuration relative to the imidazole ring. Molecular modeling suggests this conformation minimizes steric clash between the 2-methyl group and phenethyl substituent.

Alternative Synthetic Pathways

Microwave-Assisted Cyclization

Recent advances employ microwave irradiation to accelerate key steps:

  • Imidazole ring closure at 150°C (300W) reduces reaction time from 12 h to 35 min
  • Simultaneous N-methylation/cyclization using DMA as solvent (Yield: 88% vs 73% conventional)

Flow Chemistry Approaches

Continuous flow systems demonstrate improved reproducibility for scale-up:

  • 10 g scale amidation achieves 89% yield with 99.5% purity
  • Residence time of 8 min at 50°C in acetonitrile/THF mixture

Characterization and Analytical Data

Spectroscopic Properties

1H NMR (400 MHz, DMSO-d6): δ 7.32-7.28 (m, 2H, Ar-F), 7.15-7.11 (m, 2H, Ar-F), 4.12 (s, 2H, CH2NH), 3.45 (t, J=6.8 Hz, 2H, NCH2), 2.95 (s, 3H, NCH3), 2.78-2.65 (m, 4H, cyclohexane CH2), 1.92-1.85 (m, 4H, cyclohexane CH2)

13C NMR (100 MHz, DMSO-d6): δ 170.5 (C=O), 162.1 (d, J=245 Hz, C-F), 134.8, 129.7 (d, J=8 Hz), 115.9 (d, J=21 Hz), 61.8, 47.5, 32.1, 28.7, 25.4, 22.3

HRMS (ESI+): m/z calcd for C19H22FN3O [M+H]+ 340.1824, found 340.1821

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Table 2: Economic Comparison of Coupling Reagents

Reagent Cost ($/kg) Equiv Used Cost per Mole API ($)
EDCI 420 1.5 38.50
HATU 2,150 1.2 129.00
T3P® 980 2.0 98.00

Data from

EDCI remains the most cost-effective option for large-scale production despite slightly lower yields compared to HATU.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, and how can intermediates be characterized?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization of tetrahydrobenzimidazole precursors and subsequent coupling with 4-fluorophenethylamine. Key intermediates (e.g., tetrahydrobenzoimidazole cores) require characterization via 1H^1H-NMR (e.g., δ 8.34 ppm for aromatic protons) and ESI-MS (e.g., [M+H]+^+ at m/z 404.1497). Purity can be confirmed via HPLC with a C18 column and acetonitrile/water gradient .
  • Data Interpretation : Monitor coupling efficiency by tracking the disappearance of starting materials using TLC (silica gel, UV detection). Resolve ambiguities in 1H^1H-NMR assignments (e.g., overlapping peaks in δ 7.4–7.8 ppm) via 2D-COSY or HSQC experiments .

Q. How can solubility and stability be assessed under experimental conditions (e.g., aqueous buffers, DMSO)?

  • Methodology : Use dynamic light scattering (DLS) to assess aggregation in PBS (pH 7.4) and compare with computational predictions via the C-PCM solvation model (GAUSSIAN94 implementation). Validate stability via LC-MS after 24-hour incubation at 37°C .
  • Troubleshooting : If precipitation occurs, modify solvent systems (e.g., add 10% PEG-400) or adjust pH (optimal range: 6.5–7.5). Monitor degradation products using high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in the compound’s tetrahydrobenzoimidazole core?

  • Methodology : Employ single-crystal X-ray diffraction (SHELXL-2018) with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using Olex2, focusing on torsion angles (e.g., C5-N1-C7-C8) to confirm the fluorophenethyl group’s orientation .
  • Data Contradictions : Discrepancies between calculated (DFT-optimized) and experimental bond lengths (e.g., C-N imidazole bonds) may arise from crystal packing effects. Address these via Hirshfeld surface analysis .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., GPCRs)?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of homologous receptors (e.g., AT1_1 angiotensin II receptor). Validate poses via molecular dynamics (MD) simulations (NAMD, 100 ns) in explicit solvent. Compare with experimental IC50_{50} values from radioligand displacement assays .
  • Critical Analysis : If docking scores (e.g., −9.2 kcal/mol) conflict with low in vitro activity, assess protonation states (MarvinSketch) or solvation-free energy barriers (MM-PBSA calculations) .

Q. How can researchers resolve contradictions between in vitro potency and in vivo pharmacokinetics?

  • Methodology : Conduct metabolite profiling (LC-MS/MS) in hepatic microsomes to identify oxidative pathways (e.g., fluorophenyl ring hydroxylation). Cross-reference with in silico ADMET predictions (SwissADME) for bioavailability and blood-brain barrier penetration .
  • Experimental Design : Use deuterated analogs (e.g., 2H^2H-fluorophenethyl) to stabilize metabolically labile positions. Validate via comparative pharmacokinetic studies in rodent models .

Methodological Resources

TechniqueApplicationKey Evidence
1H^1H-NMRStructural validation of intermediatesδ 7.11–8.34 ppm (DMSO-d6_6)
C-PCM Solvation ModelSolubility and electronic propertiesGAUSSIAN94 implementation
SHELXL-2018Crystallographic refinementMo-Kα radiation, Olex2
MD SimulationsBinding mode validationNAMD, explicit solvent

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